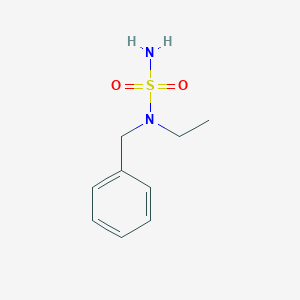

N-benzyl-N-ethylaminosulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

[ethyl(sulfamoyl)amino]methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWRQLZDRJIBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Benzyl N Ethylaminosulfonamide and Its Derivatives

Direct Synthesis Approaches for N-benzyl-N-ethylaminosulfonamide

The direct synthesis of the core structure of this compound typically involves the formation of the sulfonamide bond as a key step. This can be achieved through several established pathways, with a growing emphasis on environmentally benign methods.

Established Synthetic Pathways

The most common and well-established method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. In the context of this compound, this would traditionally involve the reaction of a benzenesulfonyl chloride with N-ethylbenzylamine or, in a stepwise approach, the reaction of a sulfonyl chloride with either ethylamine (B1201723) followed by benzylation, or with benzylamine (B48309) followed by ethylation.

A representative two-step process for a similar compound, N-benzyl-4-methylbenzenesulfonamide, involves treating 4-methylbenzenesulfonyl chloride with a primary amine to form the initial sulfonamide, which is then benzylated to yield the final N,N-disubstituted product. A specific example is the synthesis of N-benzyl-p-toluenesulfonamide, where benzylamine is reacted with p-toluenesulfonyl chloride in pyridine (B92270). The reaction proceeds at room temperature, and the product is isolated by precipitation in water, followed by recrystallization.

Another relevant synthesis is that of N-benzyl-N-ethyl-4-methanesulphonamidophenethylamine. semanticscholar.org In this case, 4-methanesulphonamidophenethyl mesylate is heated at reflux with N-ethylbenzylamine in ethanol (B145695). semanticscholar.org This demonstrates an alternative approach where the pre-formed sulfonamide moiety is part of a larger fragment that is then alkylated with N-ethylbenzylamine.

The synthesis of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides provides a further illustration of the stepwise approach. dergipark.org.tr Here, (3,4-methylenedioxyphenyl)methylamine is first reacted with an arylsulfonyl chloride in a weakly basic aqueous medium to form the N-monosubstituted sulfonamide. dergipark.org.tr This intermediate is subsequently benzylated using benzyl (B1604629) chloride in the presence of a base like lithium hydride (LiH) in N,N-dimethylformamide (DMF) to afford the target N,N-disubstituted sulfonamide. dergipark.org.tr

| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Product | Yield |

| Benzylamine | p-Toluenesulfonyl chloride | Pyridine | - | N-Benzyl-p-toluenesulfonamide | 90% |

| 4-Methanesulphonamidophenethyl mesylate | N-Ethylbenzylamine | Ethanol | - | N-Benzyl-N-ethyl-4-methanesulphonamidophenethylamine | Not specified |

| N-[(3,4-Methylenedioxyphenyl)methyl]arylsulfonamides | Benzyl chloride | DMF | LiH | N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides | Not specified |

Exploration of Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for sulfonamide synthesis. These "green" approaches aim to reduce or eliminate the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

One of the most promising green solvents is water. A facile and environmentally benign synthesis of sulfonamides has been developed that takes place in aqueous media under dynamic pH control. nih.gov This method uses equimolar amounts of the amino compound and arylsulfonyl chloride, avoiding the need for organic bases. nih.gov Product isolation is simplified to filtration after acidification, often yielding products of high purity without further purification. nih.gov Similarly, a catalyst-free method for the synthesis of sulfonamides has been reported using water or ethanol as the solvent at room temperature.

Neat (solvent-free) reaction conditions represent another important green chemistry strategy. The solvent-free sulfonylation of primary and secondary amines with arylsulfonyl chlorides at room temperature has been successfully demonstrated. dergipark.org.tr This approach is highly efficient and minimizes solvent-related waste.

The use of recyclable and less toxic catalysts is also a key aspect of green sulfonamide synthesis. A novel method employs a magnetite-immobilized nano-ruthenium catalyst for the direct coupling of sulfonamides and alcohols. thieme-connect.de This heterogeneous catalyst operates via a domino dehydrogenation-coupling-hydrogenation mechanism, producing water as the only byproduct, and can be easily recovered and reused due to its magnetic properties. thieme-connect.de

| Green Approach | Reactants | Solvent | Catalyst/Conditions | Key Advantage |

| Aqueous Synthesis | Amino compounds, Arylsulfonyl chlorides | Water | Dynamic pH control, No organic base | Environmentally benign, simple work-up |

| Catalyst-Free Synthesis | Amine derivatives, Sulfonyl chloride derivatives | Water or Ethanol | Room temperature | Avoids catalyst toxicity and cost |

| Solvent-Free Synthesis | Aliphatic/Aromatic amines, Arylsulfonyl chlorides | None (Neat) | Room temperature | Minimizes solvent waste |

| Heterogeneous Catalysis | Sulfonamides, Alcohols | - | Magnetite-immobilized nano-Ru | Recyclable catalyst, water as byproduct |

Derivatization Strategies of the Sulfonamide Moiety

The sulfonamide group of this compound offers a versatile platform for further chemical modification. Derivatization at the sulfonamide nitrogen or through reactions involving the entire moiety can lead to a diverse range of new compounds with potentially altered properties.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom of a secondary sulfonamide like this compound can undergo further alkylation, although this is generally less facile than the alkylation of a primary sulfonamide. The N-alkylation of sulfonamides can be achieved using various alkylating agents. A manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been developed. organic-chemistry.org This "borrowing hydrogen" approach is efficient for both benzylic and primary aliphatic alcohols and offers a green alternative to traditional methods using alkyl halides. organic-chemistry.org For instance, the reaction of p-toluenesulfonamide (B41071) with benzyl alcohol in the presence of a Mn(I) PNP pincer catalyst and potassium carbonate yields N-benzyl-p-toluenesulfonamide in high yield. organic-chemistry.org Another example is the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, where 5-bromothiophene-2-sulfonamide (B1270684) is reacted with various alkyl bromides in DMF with lithium hydride as a base.

Acylation: The N-acylation of sulfonamides to form N-acylsulfonamides is a valuable transformation, as the resulting compounds often exhibit interesting biological activities. However, the low reactivity of the sulfonamide nitrogen can make this reaction challenging. Several methods have been developed to overcome this. One efficient approach utilizes N-acylbenzotriazoles as neutral coupling reagents in the presence of a base like sodium hydride to produce N-acylsulfonamides in good yields. semanticscholar.org This method is applicable to a range of sulfonamides and N-acyl groups. semanticscholar.org Bismuth(III) salts, such as BiCl3 and Bi(OTf)3, have been shown to be effective catalysts for the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides under heterogeneous and solvent-free conditions. researchgate.net The direct coupling of sulfonamides with carboxylic acids can also be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

| Derivatization | Reagents | Catalyst/Conditions | Product Type |

| Alkylation | Alcohols | Mn(I) PNP pincer catalyst, K2CO3 | N-Alkylsulfonamides |

| Alkylation | Alkyl bromides | LiH, DMF | N-Alkylsulfonamides |

| Acylation | N-Acylbenzotriazoles | NaH | N-Acylsulfonamides |

| Acylation | Carboxylic acid chlorides/anhydrides | Bismuth(III) salts (e.g., BiCl3) | N-Acylsulfonamides |

Formation of Imines and Schiff Bases

The reaction of primary sulfonamides with aldehydes leads to the formation of N-sulfonyl imines, which are versatile intermediates in organic synthesis. These imines can be subsequently reduced to N-alkylsulfonamides. While this compound itself is a secondary sulfonamide and would not directly form an imine in this manner, the synthesis of its precursors or derivatives often involves imine formation.

Several methods for the synthesis of N-sulfonyl imines have been reported. A visible-light, iodine-promoted method allows for the formation of N-sulfonyl imines from aldehydes, sulfonamides, and iodobenzene (B50100) diacetate under mild conditions. semanticscholar.org Another approach involves the condensation of sulfonamides with aldehydes using silica-supported phosphorus pentoxide (P2O5/SiO2) as an efficient, green, and heterogeneous catalytic system under solvent-free conditions. nih.gov A catalyst-free synthesis of N-sulfonylimines has also been developed, which relies on the use of neutral aluminum oxide (Al2O3) as a reusable dehydrating agent. nih.gov

| Method for N-Sulfonyl Imine Formation | Reactants | Catalyst/Reagent | Conditions |

| Visible-Light Promoted | Aldehydes, Sulfonamides | Iodobenzene diacetate, Iodine | Visible light or heat |

| Heterogeneous Catalysis | Aldehydes, Sulfonamides | P2O5/SiO2 | Solvent-free, 110°C |

| Catalyst-Free Dehydration | Aldehydes, Sulfonamides | Neutral Al2O3 | Solvent-free or DMC, 110°C |

N-Benzylation and Related Arylation Techniques

The introduction of the benzyl group onto the sulfonamide nitrogen is a crucial step in the synthesis of this compound. As mentioned in section 2.1.1, this is often achieved through nucleophilic substitution using benzyl halides.

More advanced and greener methods for N-benzylation have also been developed. The manganese-catalyzed N-alkylation of sulfonamides with alcohols, as described in section 2.2.1, is directly applicable to N-benzylation using benzyl alcohol. organic-chemistry.org This avoids the use of hazardous benzyl halides and generates water as the only byproduct. organic-chemistry.org

A novel approach for the synthesis of primary benzylic N-alkylsulfonamides involves a two-step, one-pot reaction starting from a heteroaryl aldehyde. This method proceeds through the in situ formation of an intermediate N-sulfonyl imine, which is then reduced under mild and practical conditions to yield the N-benzyl sulfonamide derivative.

Furthermore, palladium-catalyzed meta-C–H arylation and alkylation of benzylsulfonamides have been achieved using a transient mediator. nih.gov While this method modifies the benzyl ring rather than the sulfonamide nitrogen, it represents a sophisticated arylation technique within this class of compounds.

| N-Benzylation/Arylation Technique | Key Reagents | Catalyst | Key Features |

| Classical Nucleophilic Substitution | Benzyl halide | Base (e.g., LiH, pyridine) | Well-established, widely used |

| Manganese-Catalyzed N-Alkylation | Benzyl alcohol | Mn(I) PNP pincer complex | Green, avoids halides, uses abundant metal |

| In Situ Imine Reduction | Aldehyde, Sulfonamide, Reducing agent | - | One-pot, mild conditions |

| Palladium-Catalyzed C-H Arylation | Benzylsulfonamide, Aryl/Alkyl halide | Pd(OAc)2, Isoquinoline | Modifies the benzyl ring, advanced technique |

Classical N-Benzylation Procedures for Amine and Amide Substrates

The classical approach to synthesizing N-substituted sulfonamides, including this compound derivatives, typically involves a two-step process. nsf.gov The first step is the reaction of a primary amine with a sulfonyl chloride to form the initial sulfonamide. This is followed by the introduction of the benzyl group via nucleophilic substitution.

A common method involves the benzylation of a pre-formed sulfonamide. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide is synthesized by first reacting allylamine (B125299) with 4-methylbenzenesulfonyl chloride to produce N-allyl-4-methylbenzenesulfonamide. This intermediate then undergoes benzylation. nsf.gov Because the sulfonamide nitrogen is weakly nucleophilic, the reaction conditions are often chosen to favor an SN1-like mechanism. nsf.gov

In a related synthesis for N-benzyl-N-ethyl-4-methylbenzenesulfonamide, N-benzyl-4-methylbenzenesulfonamide is treated with sodium hydride (NaH) in N,N-dimethylformamide (DMF) to deprotonate the sulfonamide nitrogen, followed by reaction with an ethylating agent. researchgate.net Another classical method involves the refluxing of a phenethyl mesylate derivative with N-ethylbenzylamine in ethanol. prepchem.com

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 4-methylbenzenesulfonyl chloride, Allylamine | - | N-allyl-4-methylbenzenesulfonamide | nsf.gov |

| 2 | N-allyl-4-methylbenzenesulfonamide, Benzyl bromide | NaOH | N-allyl-N-benzyl-4-methylbenzenesulfonamide | nsf.gov |

| Alternate | 4-Methanesulphonamidophenethyl mesylate, N-ethylbenzylamine | Ethanol, Reflux | N-Benzyl-N-ethyl-4-methanesulphonamidophenethylamine | prepchem.com |

| Alternate | N-benzyl-4-methylbenzenesulfonamide, Ethylating agent | Sodium Hydride, N,N-dimethylformamide | N-benzyl-N-ethyl-4-methylbenzenesulfonamide | researchgate.net |

The structure of a related compound, N-benzyl-N-ethyl-4-methylbenzenesulfonamide, was confirmed by single-crystal X-ray diffraction, providing precise data on its molecular geometry. researchgate.net

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₉NO₂S | researchgate.net |

| Molecular Weight | 289.38 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.8144 (3) | researchgate.net |

| b (Å) | 19.7677 (6) | researchgate.net |

| c (Å) | 9.8914 (4) | researchgate.net |

| β (°) | 117.689 (1) | researchgate.net |

| Volume (ų) | 1526.11 (9) | researchgate.net |

Electrooxidative C-H Functionalization for Site-Selective N-Benzylation

Modern synthetic chemistry seeks more efficient and atom-economical methods, such as the direct functionalization of carbon-hydrogen (C-H) bonds. Electrooxidative C-H functionalization has emerged as a powerful strategy for site-selective N-benzylation, offering an alternative to traditional methods that require pre-functionalized substrates. nih.gov

This technique allows for the synthesis of N-benzylic compounds, such as benzylic 2,4,6-collidinium salts, through an electrochemical process. nih.gov The method provides a complementary approach to classical substitution and condensation reactions. nih.gov In this process, a benzylic C-H bond is selectively activated and coupled with a nitrogen-containing substrate, avoiding the need for leaving groups on the benzyl moiety. While direct application to this compound is a specific extension, the principle demonstrates a modern pathway for forming N-benzyl bonds with high selectivity under potentially milder conditions. nih.govnih.gov

Multi-Component Reactions for Constructing N-Benzyl-Containing Heterocycles

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is prized for its ability to rapidly generate molecular complexity, reduce waste, and shorten synthetic sequences. nih.gov

MCRs are a valuable tool for synthesizing diverse heterocyclic structures, many of which can incorporate an N-benzyl group. nih.govosi.lv For example, MCRs can be designed to produce pyrano[2,3-d]pyrimidines, where one of the starting materials, such as an aldehyde, can be N-benzylated. rsc.org The reaction of an aldehyde, malononitrile, and barbituric acid is a common route to this class of heterocycles. rsc.org By using an N-benzyl-substituted starting material, the resulting heterocyclic scaffold will feature the desired N-benzyl motif. These strategies are particularly relevant in medicinal chemistry for building libraries of structurally diverse compounds. nih.gov The development of asymmetric, Ni/photoredox dual-catalyzed cross-coupling reactions also provides access to chiral N-benzylic heterocycles. nih.gov

Coordination Chemistry and Metal Complexation of N-benzyl-N-nitrosohydroxylamine Analogs

The field of coordination chemistry investigates the formation and properties of complexes formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The N-benzyl group can be incorporated into ligands to influence the properties of the resulting metal complexes.

The coordination chemistry of nitrosyl (NO) ligands with metals is an extensive area of research, with many multinuclear metal nitrosyl complexes having been characterized. nih.gov While specific studies on N-benzyl-N-nitrosohydroxylamine are not prevalent, the behavior of analogous structures provides insight. The benzyl group, being sterically bulky and non-polar, can affect the solubility, crystal packing, and reactivity of a metal complex.

Research into related systems, such as N-alkylbenzoaza-15-crown-5 ethers, demonstrates how N-substitution influences complexation properties. elsevierpure.com The introduction of a nitrobenzyl group onto the aza-crown ether framework modifies its ability to bind with metal and ammonium (B1175870) cations, as studied through X-ray diffraction and NMR spectroscopy. elsevierpure.com This illustrates that the N-benzyl moiety is not merely a passive component but an active participant in modulating the supramolecular and coordination behavior of the ligand.

Elucidation of Reaction Mechanisms and Chemical Reactivity of N Benzyl N Ethylaminosulfonamide Analogs

Mechanistic Investigations of N-Benzyl Bond Formation and Cleavage Processes

The formation of the N-benzyl bond in sulfonamides can be achieved through several synthetic routes. A common method involves the nucleophilic substitution reaction between an amine and a benzyl (B1604629) halide. For instance, the benzylation of primary amines derived from 4-methylbenzenesulfonamides with benzyl bromide is proposed to proceed through an SN1-like mechanism. nsf.gov This is attributed to the formation of a stable benzylic carbocation, which then readily reacts with the weakly nucleophilic sulfonamide. nsf.gov Another approach is the direct oxidative cross-coupling of a benzylic C(sp³)–H bond with a sulfonamide, which presents an atom- and step-economical pathway. researchgate.net Silver-catalyzed sulfonamidation of benzylic C(sp³)–H using K₂S₂O₈ as an oxidant is one such method. researchgate.net

The cleavage of the N-benzyl bond is a critical process, often employed as a deprotection strategy in organic synthesis. This can be achieved under various conditions, including reductive, oxidative, and acidic environments.

Reductive Cleavage: Photoactivated electron transfer from a neutral organic donor can facilitate the reductive cleavage of N-benzyl groups. nih.gov In this process, the benzyl group acts as the lowest unoccupied molecular orbital (LUMO) of the substrate, accepting an electron to initiate the cleavage. nih.gov Another effective method is catalytic hydrogenation. A combination of Palladium on carbon (Pd/C) and niobic acid on carbon (Nb₂O₅/C) has been shown to facilitate the deprotection of N-benzyl groups under a hydrogen atmosphere. acs.org

Oxidative Cleavage: Oxidative debenzylation of N-benzyl amides can be promoted by a bromo radical, which is generated from the oxidation of an alkali metal bromide. acs.org This method efficiently yields the corresponding amides. acs.org Cytochrome P450 enzymes can also catalyze the oxidative N-debenzylation of N-benzyl-N-substituted benzylamines. koreascience.kr The reaction proceeds through a radical cation intermediate. koreascience.kr

Acid-Catalyzed Cleavage: A highly chemoselective C–N bond cleavage of tertiary sulfonamides substituted with p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) groups can be achieved using catalytic bismuth(III) triflate (Bi(OTf)₃). nih.govacs.org The stability of the in situ-generated carbocation is a key factor in the success of this cleavage. nih.gov

Table 1: Mechanistic Pathways for N-Benzyl Bond Formation and Cleavage

| Process | Reagents/Catalysts | Mechanistic Details |

| Formation | ||

| Nucleophilic Substitution | Benzyl bromide, NaOH | SN1-like mechanism involving a stable benzylic carbocation. nsf.gov |

| Oxidative Cross-Coupling | Ag catalyst, K₂S₂O₈ | Atom-economical pathway involving sulfonamidation of benzylic C(sp³)–H bonds. researchgate.net |

| Cleavage | ||

| Reductive | Photoactivated organic donor | Electron transfer to the benzyl group (LUMO). nih.gov |

| Reductive Hydrogenation | Pd/C, Nb₂O₅/C, H₂ | Catalytic deprotection. acs.org |

| Oxidative | Alkali metal bromide | Promoted by a bromo radical. acs.org |

| Oxidative | Cytochrome P450 | Proceeds through a radical cation intermediate. koreascience.kr |

| Acid-Catalyzed | Bi(OTf)₃ | Involves the formation of a stable carbocation. nih.govacs.org |

Regioselectivity Studies in N-Alkylation of N-benzyl Substrates

N-alkylation of sulfonamides is a fundamental transformation, and achieving regioselectivity is often a significant challenge, especially in molecules with multiple potential nucleophilic sites. In the context of N-benzyl-N-ethylaminosulfonamide analogs, understanding the factors that govern where an incoming alkyl group will attach is paramount.

Studies on the N-alkylation of the 1H-indazole scaffold have highlighted the impact of steric and electronic effects on the N-1/N-2 regioisomeric distribution. beilstein-journals.org For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown to be a promising system for N-1 selective indazole alkylation. beilstein-journals.org The nature of the substituent on the indazole ring plays a crucial role; for instance, C-7 substituted indazoles with electron-withdrawing groups like NO₂ or CO₂Me exhibit excellent N-2 regioselectivity. beilstein-journals.org

In the case of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, the N-ethylation reaction occurs regioselectively at the nitrogen of the oxoquinoline ring rather than the amide nitrogen. beilstein-journals.org This selectivity is attributed to the higher acidity of the N-H proton of the oxoquinoline, leading to the preferential formation of its conjugate base, which then acts as the nucleophile. beilstein-journals.org

The choice of the alkylating agent and reaction conditions are also critical. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been demonstrated to be an efficient process. acs.org This system tolerates various functional groups and can be used with both benzylic and simple primary aliphatic alcohols. acs.org Similarly, regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols has been achieved, yielding 2-(N-alkylamino)benzothiazoles. rsc.org

Table 2: Factors Influencing Regioselectivity in N-Alkylation

| Substrate Type | Key Factors | Outcome |

| 1H-Indazoles | Steric and electronic effects of ring substituents. beilstein-journals.org | N-1 vs. N-2 selectivity can be controlled. beilstein-journals.org |

| N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Acidity of N-H protons. beilstein-journals.org | Selective alkylation at the more acidic nitrogen. beilstein-journals.org |

| 2-Aminobenzothiazoles | Nature of the alkylating agent (benzylic alcohols). rsc.org | Regioselective formation of 2-(N-alkylamino)benzothiazoles. rsc.org |

Oxidative Transformations and Radical-Mediated Processes in N-Benzylamine Systems

N-benzylamine systems are susceptible to a variety of oxidative transformations and can participate in radical-mediated processes. These reactions are important for both synthetic applications and understanding the metabolic pathways of related compounds.

Oxidative Transformations: The oxidative coupling of benzylamines can be achieved using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere, affording N-benzylidenebenzylamines in high yields. acs.org The proposed mechanism involves the formation of a salt between the benzylamine (B48309) and the salicylic acid derivative, which is then oxidized by O₂ to generate a phenoxy radical and a hydroperoxyl radical (HOO•). acs.org These radicals then participate in hydrogen abstraction from the benzylamine, leading to the formation of an imine. acs.org

Monoamine oxidase B (MAO-B) is an enzyme that catalyzes the oxidative deamination of amines, preferentially degrading benzylamine and phenethylamine (B48288). wikipedia.org This process is crucial in the catabolism of neuroactive amines in the central nervous system. wikipedia.org

Radical-Mediated Processes: N-benzyl-2-bromoacetamide can undergo a photoinduced, palladium-catalyzed enantioselective cascade carboamidation with 1,3-dienes to produce γ-lactams. acs.org Mechanistic studies, including the use of radical traps like TEMPO, indicate the involvement of an α-carbonyl radical intermediate. acs.org The reaction is initiated by the photoexcited palladium catalyst reducing the N-benzyl-2-bromoacetamide to generate a radical species. acs.org

The generation of a benzyl radical intermediate can also be achieved via bromine radical-promoted hydrogen atom transfer (HAT). researchgate.net For instance, N-bromo/N-chlorosuccinimide (NXS) and t-butylhydroperoxide (TBHP) can be used to generate halogen radicals that abstract a hydrogen atom from a benzylic position. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles of N-benzyl-Containing Intermediates

The reactivity of N-benzyl-containing intermediates is dictated by their electronic nature, which can be either nucleophilic or electrophilic depending on the reaction conditions and the specific intermediate formed.

Nucleophilic Reactivity: Benzylboronic esters can be activated by an alkyllithium Lewis base to form a nucleophilic benzylboronate. nih.gov This boronate is reactive towards a range of electrophiles, including aldehydes, imines, ketones, and alkyl bromides. nih.gov The reactivity of these boronates can be influenced by substituents, with primary benzylboronic esters being less reactive than their substituted counterparts. nih.gov

Carbanions are another class of nucleophilic intermediates. libretexts.org A carbanion is an eight-electron intermediate that is highly reactive due to the low electronegativity of carbon. libretexts.org They are destabilized by alkyl groups, meaning the order of stability is the opposite of that for carbocations. libretexts.org

Electrophilic Reactivity: Carbocations are key electrophilic intermediates in many reactions of N-benzyl systems. libretexts.org Benzyl carbocations are particularly stable due to the delocalization of the positive charge into the adjacent π system of the aromatic ring. libretexts.orgstackexchange.com This stability makes molecules that can form benzyl carbocations especially reactive in SN1-type reactions. stackexchange.comquora.com The reactivity of benzyl halides towards nucleophilic substitution is often governed by the stability of the resulting carbocation intermediate. stackexchange.com

The reactivity in Friedel-Crafts benzylation reactions is also dependent on the nature of the electrophilic reactant. rsc.org Theoretical studies have shown that the carbon-chlorine ionic bond dissociation energy and the charge at the chlorine atom in substituted benzyl chlorides can describe the reactivity trends. rsc.org

Chemo- and Regioselective Cyclization Reactions Leading to N-benzyl-Substituted Rings

Cyclization reactions are powerful tools for the construction of cyclic structures, and achieving chemo- and regioselectivity is a key aspect of their synthetic utility. N-benzyl-substituted rings can be formed through various cyclization strategies.

A photoexcited palladium-catalyzed enantioselective and regioselective cyclization of 1,3-dienes with 2-bromoamides has been developed to synthesize chiral γ-lactams. acs.org The proposed mechanism involves the initial formation of a radical intermediate, which then adds to the diene. Subsequent intramolecular nucleophilic substitution by the amide nitrogen leads to the cyclized product. acs.org

The synthesis of N-amino indoles can be achieved through the N-amination of indolines. acs.org This reaction proceeds selectively, and various substituents on the indoline (B122111) ring are well-tolerated. acs.org

Furthermore, the regioselective ring-opening of fused bicyclic N-aryl aziridines has been systematically evaluated. nih.gov These reactions proceed with high regioselectivity under a variety of conditions, highlighting their potential as intermediates in the synthesis of nitrogen-containing molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization of N Benzyl N Ethylaminosulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are fundamental for the unambiguous structural confirmation of N-benzyl-N-ethylaminosulfonamide. Furthermore, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to assign all proton and carbon signals definitively. Similarly, conformational analysis through variable temperature NMR studies and the interpretation of coupling constants cannot be performed without initial experimental data.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

The characteristic vibrational frequencies for the functional groups within this compound, such as the S=O stretches of the sulfonamide, C-N stretching, and various vibrations of the benzyl (B1604629) and ethyl groups, have not been reported. Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying these functional groups and providing insights into the molecule's conformational state, but no such spectra for this compound are publicly available.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pathways

The determination of the precise molecular weight and the elucidation of fragmentation patterns of this compound through techniques like Gas Chromatography/Mass Spectrometry (GC/MS) are critical for its identification and purity assessment. Advanced tandem mass spectrometry methods, such as Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF-MS/MS) or Triple Quadrupole MS/MS, would be necessary to differentiate it from potential isomers. However, no mass spectral data for this specific compound has been found in the searched literature.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Electronic Transitions

The UV-Vis spectrum of molecules containing a benzene (B151609) ring typically exhibits two main absorption bands. The first, a strong absorption band known as the E2-band, appears around 200-210 nm and is attributed to the π → π* transitions of the aromatic system. A second, weaker band, the B-band, which arises from symmetry-forbidden π → π* transitions, is usually observed in the 250-270 nm region. For instance, benzylamine (B48309), a structurally related compound, displays absorption maxima at approximately 206 nm and 256 nm. acs.orgsielc.com

The sulfonamide group (-SO₂NH-) itself does not act as a strong chromophore in the near-UV region. However, its presence as a substituent on the amino group can induce a bathochromic (red) or hypsochromic (blue) shift of the benzene ring's absorptions, depending on the electronic interactions with the aromatic system. Studies on N-(substitutedphenyl)benzene sulfonamides have shown that electronic transitions are observable in the 200-400 nm range, with the exact position and intensity of the absorption bands being sensitive to substituents and the solvent used. nih.gov

The electronic spectrum of this compound is therefore expected to be dominated by the transitions of the phenyl ring, likely modulated by the N-ethylaminosulfonamide substituent. The primary absorption would be anticipated in the 200-220 nm range, with a weaker, fine-structured band appearing around 260 nm. The ethyl group is not expected to significantly influence the electronic spectrum.

Table 1: Expected UV-Vis Absorption Data for this compound based on Analogous Compounds

| Chromophore/Functional Group | Expected Absorption Band | Type of Transition |

| Benzyl Group | ~ 206-210 nm | π → π* (E2-band) |

| Benzyl Group | ~ 256-260 nm | π → π* (B-band) |

| Sulfonamide Group | Weak influence on benzene absorption | n → σ* (typically < 200 nm) |

X-Ray Diffraction Studies for Solid-State Structure and Crystallographic Parameters

X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound is not directly available, a detailed study of the closely related compound, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide , provides significant insight into the likely solid-state structure. nih.govnih.gov The addition of a methyl group on the para position of the benzene ring of the sulfonyl group is not expected to drastically alter the core conformation and packing interactions.

The crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction. nih.govnih.gov The compound crystallizes in the monoclinic system with the space group P2/c. nih.gov The two aromatic rings within the molecule are not coplanar, exhibiting a significant dihedral angle of 84.78(7)°. nih.gov This twisted conformation is a key structural feature.

The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds. These interactions form dimers, which in turn create a 16-membered ring motif, denoted as R²₂(16) in graph-set notation. nih.gov This demonstrates the importance of even weak hydrogen bonding in directing the supramolecular assembly of the crystal lattice.

Table 2: Crystallographic Data for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₉NO₂S | nih.govnih.gov |

| Molecular Weight | 289.38 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2/c | nih.gov |

| a (Å) | 8.8144 (3) | nih.gov |

| b (Å) | 19.7677 (6) | nih.gov |

| c (Å) | 9.8914 (4) | nih.gov |

| β (°) | 117.689 (1) | nih.gov |

| Volume (ų) | 1526.11 (9) | nih.gov |

| Z | 4 | nih.gov |

| Dihedral Angle between Aromatic Rings (°) | 84.78 (7) | nih.gov |

Advanced Surface and Nanoscale Characterization Techniques Applicable to N-benzyl-Functionalized Materials

The functionalization of surfaces with N-benzyl groups is a strategy employed in the development of advanced materials. The characterization of such surfaces at the nanoscale requires sophisticated analytical techniques. Atomic Force Microscopy (AFM) and Secondary Ion Mass Spectrometry (SIMS) are two powerful methods that would be highly applicable to the study of materials functionalized with this compound.

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale, allowing for the visualization of surface morphology with high resolution. For a material functionalized with this compound, AFM could be used to:

Assess the uniformity of the functional layer.

Characterize the surface roughness and texture.

Visualize the self-assembly of the molecules on a substrate.

In advanced modes, probe the mechanical properties of the functionalized surface, such as adhesion and elasticity.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that provides elemental and molecular information about the outermost layers of a material. rsc.org By bombarding the surface with a primary ion beam, secondary ions are ejected and analyzed by a mass spectrometer. rsc.org For a surface functionalized with this compound, SIMS could be employed to:

Confirm the presence of the this compound on the surface by detecting characteristic molecular fragments.

Determine the distribution of the functionalization across the surface with high spatial resolution.

Perform depth profiling to ascertain the thickness and uniformity of the functional layer.

Investigate the chemical nature of the interface between the substrate and the functional layer.

The combination of AFM and SIMS would offer a correlative and comprehensive understanding of the physical and chemical properties of surfaces modified with this compound, which is crucial for the design and optimization of functional materials in fields such as biosensors, catalysis, and nanotechnology.

Computational and Theoretical Chemistry Studies on N Benzyl N Ethylaminosulfonamide

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to determine the ground state geometry and electronic properties of sulfonamides. nih.govacs.org For N-benzyl-N-ethylaminosulfonamide, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. ijaers.com

The electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT. These calculations provide a detailed picture of the molecule's electronic landscape, which is fundamental to understanding its chemical behavior.

Below is a table of hypothetical optimized geometric parameters for this compound, based on typical values for related sulfonamide structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S-N | 1.65 Å |

| S=O | 1.45 Å | |

| C-S (aromatic) | 1.77 Å | |

| N-C (ethyl) | 1.47 Å | |

| N-C (benzyl) | 1.48 Å | |

| Bond Angle | O=S=O | 120° |

| C-S-N | 107° | |

| S-N-C (ethyl) | 118° | |

| S-N-C (benzyl) | 119° | |

| Dihedral Angle | C-S-N-C (ethyl) | ~60° |

| C-S-N-C (benzyl) | ~180° |

Exploration of Conformational Space and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are dictated by its accessible conformations. The exploration of its conformational space and the corresponding energy landscapes are crucial for understanding its behavior. nih.gov For benzenesulfonamides, studies have shown that the orientation of the sulfonamide group with respect to the benzene (B151609) ring is a key conformational feature. nih.gov

In this compound, rotations around the S-N, N-C(ethyl), and N-C(benzyl) bonds give rise to various conformers. Theoretical studies on similar molecules have indicated that the nitrogen atom of the sulfonamide group often adopts a pyramidal geometry. nih.gov The relative energies of these conformers can be calculated using quantum mechanical methods, allowing for the construction of a potential energy surface. This landscape reveals the most stable conformers and the energy barriers for interconversion between them. For instance, in many sulfonamides, conformations where the amino group is perpendicular to the benzene plane are energetically favored. nih.gov

Prediction of Chemical Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.govscielo.org.mx These descriptors are calculated from the electronic structure and are invaluable for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. ijaers.comresearchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. ijaers.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. libretexts.orgdeeporigin.comyoutube.com It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. For sulfonamides, the oxygen atoms of the sulfonyl group typically exhibit a strong negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

A table of hypothetical chemical reactivity descriptors for this compound is presented below, based on values reported for similar sulfonamides. ijaers.comnih.gov

| Descriptor | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| HOMO-LUMO Gap | ΔE | 5.3 eV |

| Ionization Potential | IP | 6.5 eV |

| Electron Affinity | EA | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.19 eV-1 |

| Electrophilicity Index | ω | 2.80 eV |

Molecular Dynamics Simulations and Docking Studies for Intermolecular Interactions

To understand how this compound interacts with its environment, such as a solvent or a biological target, molecular dynamics (MD) simulations and molecular docking studies are employed. dovepress.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of the atoms in the molecule and its surroundings, MD can reveal how this compound interacts with water molecules in an aqueous solution or how it binds to a protein. These simulations can provide insights into solvation, conformational changes upon binding, and the stability of molecular complexes. peerj.com

Molecular Docking Studies: Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.orgnih.gov For this compound, docking could be used to predict its binding mode within the active site of a target protein, for example, an enzyme. rjb.rojmchemsci.comresearchgate.net The results of docking studies, often expressed as a binding score or energy, can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and specificity. nih.gov

Theoretical Investigation of Tautomeric Equilibria and Isomerization Pathways

Tautomerism and isomerization represent fundamental aspects of chemical reactivity that can be investigated through computational methods. For this compound, while tautomerism is not highly probable due to the lack of acidic protons on the nitrogen atom that can readily migrate, the theoretical possibility of other isomerization pathways can be explored.

Computational studies can be used to calculate the relative energies of potential isomers and the energy barriers for their interconversion. For instance, the rotational isomerization around the S-N bond can be studied to understand the dynamics of conformational changes. While less common for sulfonamides, theoretical calculations could also explore the potential for more complex rearrangements under specific conditions, providing insights into potential degradation or metabolic pathways. nih.govresearchgate.net

Application of Machine Learning Interatomic Potentials (MLIPs) in Simulating Reactivity

Machine Learning Interatomic Potentials (MLIPs) are a relatively new and powerful tool in computational chemistry that bridge the gap between the accuracy of quantum mechanical methods and the efficiency of classical force fields. instadeep.comarxiv.orgoaepublish.com MLIPs are trained on large datasets of quantum mechanical calculations, such as those from DFT, to learn the relationship between atomic positions and the potential energy of a system. acs.orgarxiv.org

For a molecule like this compound, an MLIP could be developed to perform large-scale and long-time molecular dynamics simulations with an accuracy close to that of DFT but at a fraction of the computational cost. differ.nlchemrxiv.orgarxiv.orgrsc.org This would enable the study of complex processes such as chemical reactions, conformational dynamics in large systems, and interactions with complex interfaces, which are often computationally prohibitive with traditional ab initio methods. The development of universal MLIPs for organic molecules further enhances the accessibility of this technology for studying a wide range of compounds, including this compound. aip.org

Structure Activity Relationship Sar and Molecular Design Principles for N Benzyl N Ethylaminosulfonamide Analogs

Impact of N-Benzyl Substituent Modifications on Molecular Recognition and Chemical Interaction

The N-benzyl group is a significant contributor to the molecular recognition of N-benzyl-N-ethylaminosulfonamide analogs. Modifications to this aromatic ring can profoundly influence how the molecule interacts with its biological targets. For instance, the introduction of substituents on the benzyl (B1604629) ring can alter its electronic properties and steric bulk, thereby affecting binding affinity and selectivity. nih.gov

In related N-benzyl-substituted scaffolds, such as N-benzylphenethylamines, the nature and position of substituents on the benzyl ring have been shown to dramatically affect receptor binding and functional activity. For example, the addition of a hydroxyl group to the ortho position of the benzyl ring in N-benzylphenethylamines can lead to a significant increase in agonist activity and selectivity at certain receptors. nih.gov Conversely, moving this substituent or replacing it with a methoxy (B1213986) group can reduce activity and selectivity. nih.gov These findings highlight the sensitivity of molecular recognition to the electronic and steric profile of the benzyl moiety.

Furthermore, the benzyl group itself can play a crucial role in orienting the molecule within a binding pocket. In the context of tyrosine kinase inhibitors, the benzyl group of an ATP analog, N6-(benzyl) ATP, is predicted to occupy a specific pocket, and its orientation is critical for binding. ucsf.edu Steric clashes between the benzyl group and amino acid residues of the target protein can prevent binding, underscoring the importance of the benzyl group's spatial arrangement. ucsf.edu

The following table summarizes the observed effects of N-benzyl substituent modifications in analogous compound series, providing insights into potential strategies for modulating the activity of this compound analogs.

| Compound Series | N-Benzyl Substituent Modification | Observed Effect | Reference |

| N-Benzylphenethylamines | 2-Hydroxybenzyl | Increased 5-HT2A receptor agonist activity and selectivity | nih.gov |

| N-Benzylphenethylamines | 2-Methoxybenzyl | Decreased 5-HT2A receptor agonist activity and selectivity | nih.gov |

| Tyrosine Kinase Inhibitors (N6-(benzyl) ATP) | Unsubstituted Benzyl | Occupies a specific binding pocket, but can cause steric clashes | ucsf.edu |

| USP1/UAF1 Inhibitors | N-benzyl-2-phenylpyrimidin-4-amine derivatives | Nanomolar inhibitory potency | nih.gov |

These examples from related fields suggest that systematic modification of the N-benzyl group in this compound is a viable strategy for fine-tuning its molecular interactions.

Role of the Sulfonamide Moiety in Modulating Chemical Affinities and Reactivity

The sulfonamide group is a cornerstone of the chemical and pharmacological properties of numerous compounds. wikipedia.orgnih.gov This functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is relatively unreactive but plays a crucial role in establishing key interactions with biological targets. wikipedia.org Its rigid structure often contributes to the crystallinity of the compounds it is part of. wikipedia.org

The sulfonamide moiety is a versatile pharmacophore that can form stable complexes with metal ions, which can enhance the biological activity of the parent compound. nih.govresearchgate.net For example, the coordination of sulfonamides with ruthenium(III) has been shown to stimulate their antibacterial activity. nih.gov The nitrogen atom of the sulfonamide group, as well as the oxygen atoms, can act as binding sites for metal ions. nih.gov

In the context of enzyme inhibition, the sulfonamide group is a well-established zinc-binding group, crucial for the activity of many carbonic anhydrase inhibitors. nih.gov The ability of the sulfonamide to coordinate with the zinc ion in the active site of this enzyme is a primary determinant of its inhibitory potency. nih.gov

The table below outlines the key roles of the sulfonamide moiety in various chemical and biological contexts.

| Context | Role of Sulfonamide Moiety | Significance | Reference |

| General Chemistry | Rigid, crystalline structure | Facilitates characterization and purification | wikipedia.org |

| Bioinorganic Chemistry | Metal coordination (e.g., with Ru(III)) | Can enhance biological activity | nih.govresearchgate.net |

| Enzyme Inhibition (Carbonic Anhydrase) | Zinc binding | Essential for inhibitory activity | nih.gov |

| Drug Design | Versatile pharmacophore | Broad applicability in medicinal chemistry | nih.gov |

These examples underscore the importance of the sulfonamide group in defining the chemical affinities and reactivity of this compound.

Influence of Alkyl Chain Length and Branching (Ethyl Group) on Molecular Topography and Interaction Potential

In a series of N-benzylphenethylamines, for example, increasing the size of an alkyl substituent at the 4-position of the phenethylamine (B48288) core from methyl to ethyl to propyl resulted in a decrease in functional activity. nih.gov This trend suggests that there is an optimal size for substituents in a particular region of the binding site, and exceeding that size can lead to a loss of potency.

The length and branching of alkyl chains can influence several key properties:

Lipophilicity: Longer alkyl chains generally increase the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and binding to hydrophobic pockets of target proteins.

Steric Hindrance: Bulkier alkyl groups can introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target.

Conformational Flexibility: The flexibility of the alkyl chain can also play a role. A more rigid analog might have a higher affinity if it is pre-organized in the correct binding conformation, while a more flexible chain might be able to adapt to different binding sites.

While specific data for this compound is not available, the following table illustrates the general principles of how alkyl chain modifications can affect molecular interactions, drawing from related research.

| Modification | Potential Effect | Rationale | Analogous Finding |

| Increase in chain length (e.g., ethyl to propyl) | Decrease in activity | Steric clash with the binding site | Decreased activity observed in 4-substituted N-benzylphenethylamines with increasing alkyl chain length. nih.gov |

| Introduction of branching (e.g., ethyl to isopropyl) | Altered binding affinity and selectivity | Changes in steric bulk and lipophilicity | |

| Replacement with a cyclic alkyl group (e.g., ethyl to cyclopropyl) | Constrained conformation | Reduced flexibility may lead to higher affinity if the conformation is optimal |

Further investigation into the effects of modifying the ethyl group in this compound would be a valuable avenue for optimizing its properties.

Rational Design Strategies for Optimizing Interaction Specificity through Structural Variations

Rational drug design aims to develop new molecules with improved therapeutic properties based on a detailed understanding of their biological targets and the principles of molecular recognition. pharmdbm.com For this compound analogs, several rational design strategies can be employed to optimize their interaction specificity.

One key strategy is structure-based drug design , which relies on the three-dimensional structure of the target protein. If the structure of the biological target for this compound is known, molecular docking studies can be used to predict how different analogs will bind. nih.gov This information can then guide the synthesis of new compounds with modifications that are expected to enhance binding affinity and selectivity.

Another approach is ligand-based drug design , which is used when the structure of the target is unknown. This strategy involves analyzing the structure-activity relationships of a series of known active compounds to develop a pharmacophore model. This model defines the essential structural features required for activity and can be used to design new molecules that fit the model.

Specific rational design strategies applicable to this compound analogs include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, but which may lead to improved biological properties. For example, the benzyl ring could be replaced with a bioisosteric heterocycle to modulate properties like solubility and metabolism. researchgate.net

Conformational Restriction: Introducing cyclic structures or other rigid elements can reduce the conformational flexibility of the molecule. This can lead to an increase in binding affinity if the constrained conformation is the one that is recognized by the target.

Scaffold Hopping: This strategy involves replacing the core molecular scaffold with a different one while retaining the key functional groups responsible for biological activity. This can lead to the discovery of new chemical series with improved properties.

The following table outlines some rational design strategies and their potential applications for optimizing this compound analogs.

| Strategy | Description | Potential Application to this compound | Reference |

| Structure-Based Design | Utilizes the 3D structure of the target to guide design. | Docking of analogs to predict and optimize binding interactions. | nih.gov |

| Ligand-Based Design | Develops a pharmacophore model from known active compounds. | Identification of key structural features for activity to guide the design of new analogs. | pharmdbm.com |

| Bioisosteric Replacement | Swapping functional groups with similar properties. | Replacing the benzyl ring with a heterocycle to improve physicochemical properties. | researchgate.net |

Through the application of these rational design principles, it is possible to systematically explore the chemical space around this compound and identify new analogs with enhanced specificity and desired properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Behavior and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmedwinpublishers.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process. youtube.com

For sulfonamide-containing compounds, QSAR studies have been successfully applied to model a variety of biological activities, including enzyme inhibition and antidiabetic effects. nih.govmedwinpublishers.com The general workflow of a QSAR study involves several key steps:

Data Set Collection: A set of compounds with known biological activities is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Several QSAR studies on sulfonamides have demonstrated the utility of this approach. For example, a QSAR study on a series of sulfonamide Schiff base inhibitors of carbonic anhydrase II identified a five-parameter equation that could predict the inhibitory activity with a high degree of accuracy. nih.gov Another study on sulfonamide derivatives as antidiabetic agents also resulted in a highly predictive QSAR model. medwinpublishers.com

The table below summarizes some of the key aspects of QSAR methodologies as applied to sulfonamides.

| QSAR Component | Description | Example in Sulfonamide Research | Reference |

| Goal | To predict the biological activity of new compounds based on their structure. | Predicting the carbonic anhydrase inhibitory activity of novel sulfonamides. | nih.govnih.gov |

| Descriptors | Numerical representations of molecular properties. | Geometrical, topological, quantum-mechanical, and electronic descriptors. | nih.gov |

| Modeling Techniques | Statistical methods to correlate descriptors with activity. | Multiple linear regression, machine learning. | youtube.com |

| Validation | Assessing the predictive power of the model. | Cross-validation, external test sets. | medwinpublishers.com |

By applying QSAR methodologies to this compound analogs, it would be possible to develop predictive models that could accelerate the discovery of new compounds with optimized chemical behavior and interactions.

Advanced Applications of N Benzyl N Ethylaminosulfonamide and Its Derivatives in Chemical Research

Development as Chemical Probes and Tools for Investigating Biochemical Pathways

Derivatives of the N-benzylaminosulfonamide core structure are instrumental in the development of chemical probes and tools for the elucidation of complex biochemical pathways. These molecules are designed to interact with specific biological targets, allowing researchers to investigate their functions and roles in cellular processes.

A notable example is the use of N-benzyl-p-toluenesulfonamide (BTS), a close analog of N-benzyl-N-ethylaminosulfonamide, as a specific inhibitor of the contraction of fast skeletal muscle fibers. nih.gov Kinetic analysis has revealed that BTS specifically targets the actomyosin (B1167339) subfragment-1 (S1) ATPase cycle. It significantly slows the release of inorganic phosphate (B84403) (Pi), a critical step in the power stroke of muscle contraction. nih.gov By using BTS as a chemical probe, researchers can dissect the intricate steps of muscle function at a molecular level.

In the study of programmed cell death, or apoptosis, N-benzylisatin sulfonamide analogues have been developed as potent inhibitors of caspase-3, an executioner enzyme in the apoptotic cascade. nih.gov The ability of these compounds to selectively inhibit a key enzyme in this pathway makes them valuable tools for studying the mechanisms of apoptosis and for investigating its role in various diseases. nih.gov

Furthermore, derivatives such as N-benzyl-2-acetamidopropionamide have been identified as potent anticonvulsants. nih.gov The high potency and stereospecific activity of these compounds suggest they can be used as probes to investigate the specific molecular targets and pathways involved in seizure activity. nih.gov The synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has yielded compounds with significant antioxidant and anti-inflammatory properties, positioning them as probes for studying oxidative stress and inflammation. mdpi.comnih.gov

In a more direct application as a chemical tool, a polymer-supported version of N-benzyl-N-nitroso-4-toluenesulfonamide has been synthesized as a derivatizing agent. This solid-phase reagent is used for the benzylation of acidic markers of nerve agents, facilitating their detection and analysis. rsc.org This application underscores the utility of the N-benzylsulfonamide framework in creating specialized reagents for analytical chemistry.

Ligand Design for Specific Molecular Targets (Focus on chemical interaction mechanisms, e.g., enzyme binding)

The N-benzylaminosulfonamide scaffold is a valuable template for the rational design of ligands that can bind to specific molecular targets with high affinity and selectivity. The structural features of this scaffold allow for systematic modifications to optimize interactions with the target, particularly in the context of enzyme inhibition.

The inhibition of the actomyosin subfragment-1 (S1) by N-benzyl-p-toluenesulfonamide (BTS) provides a clear example of targeted ligand design and its mechanism. Kinetic studies have elucidated the specific interactions of BTS with the myosin motor domain. BTS has been shown to:

Decrease the rate of Pi release by over 100-fold in the presence of actin. nih.gov

Weaken the apparent affinity of the S1-ADP complex for actin. nih.gov

Decrease the rate of ADP dissociation from the S1 fragment. nih.gov

These specific effects on the elementary steps of the ATPase cycle demonstrate a well-defined chemical interaction mechanism, where BTS binding is dependent on the nucleotide state and the association with actin. nih.gov This detailed understanding of the binding mechanism is crucial for the design of more potent and specific muscle relaxants.

Another key area of ligand design is the development of non-peptide inhibitors for caspases. N-benzylisatin sulfonamide analogues have been synthesized and found to be potent inhibitors of caspase-3 and caspase-7. nih.gov Molecular modeling studies have provided insights into the binding mode of these inhibitors within the active site of caspase-3, guiding the design of new derivatives with improved potency and selectivity. nih.gov The ability to design small molecules that can effectively inhibit these enzymes has significant therapeutic potential in diseases characterized by excessive apoptosis. nih.gov

The following table summarizes the inhibitory activities of selected N-benzylisatin sulfonamide derivatives against various caspases, highlighting their selectivity for the executioner caspases.

| Compound | Caspase-1 IC₅₀ (µM) | Caspase-3 IC₅₀ (µM) | Caspase-6 IC₅₀ (µM) | Caspase-7 IC₅₀ (µM) | Caspase-8 IC₅₀ (µM) |

| Analogue 1 | >10 | 0.015 | >10 | 0.025 | >10 |

| Analogue 2 | >10 | 0.020 | >10 | 0.030 | >10 |

| Analogue 3 | 5.5 | 0.008 | 2.5 | 0.015 | 8.0 |

Data adapted from studies on N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

The N-benzylaminosulfonamide moiety and related structures can be incorporated into polymers to create advanced materials with tailored properties. The benzyl (B1604629) group can influence the physical characteristics of the polymer, such as thermal stability and solubility, while the sulfonamide group can provide sites for further functionalization.

One of the key applications in this area is the development of polymer-supported reagents. For instance, N-benzyl-N-nitroso-4-toluenesulfonamide has been immobilized on a poly(styrene-co-divinylbenzene) support. rsc.org This creates a solid-phase reagent for the generation of phenyldiazomethane, a useful methylating agent. The advantages of this polymer-supported system include ease of purification, as byproducts remain bound to the polymer, and improved safety by minimizing the handling of potentially explosive reagents. rsc.org

Similarly, polymer-bound N-benzyl-N′-cyclohexylcarbodiimide is a commercially available reagent used as a coupling agent in solid-phase synthesis. sigmaaldrich.com This reagent facilitates the formation of amide bonds, a fundamental reaction in the synthesis of peptides and other complex molecules. The polymer support simplifies the reaction workup and allows for the recycling of the reagent.

While direct polymerization of this compound itself is not widely reported, the principles of incorporating N-benzyl groups into polymers are well-established. For example, functionalized biodegradable polymers, such as polyesters, can be synthesized with specific end-groups for biomedical applications. mdpi.com The use of N-hydroxysuccinimidyl (NHS) and maleimide (B117702) (MI) functional groups allows for the covalent attachment of biomolecules containing amine and thiol groups, respectively. mdpi.com A similar strategy could be envisioned for incorporating N-benzylaminosulfonamide functionalities to impart specific binding properties to the polymer.

Furthermore, the synthesis of thermo-, oxidation-, and cyclodextrin-responsive polymers based on N,N-diethylacrylamide has been reported. beilstein-journals.org These "smart" polymers change their properties in response to external stimuli. The incorporation of specific end-groups, such as those containing benzyl moieties, could further enhance the responsiveness and functionality of these materials.

Catalytic Applications and Organocatalysis involving N-benzyl Functionalities

The N-benzyl group is a common feature in various catalytic systems, both as a protecting group that influences the outcome of a reaction and as a part of the catalyst itself. While this compound is not a catalyst in itself, the N-benzyl functionality it contains is relevant to several catalytic processes.

In synthetic organic chemistry, the N-benzyl group is frequently used as a protecting group for amines. The removal of this group, or debenzylation, is often achieved through palladium-catalyzed hydrogenation. kfupm.edu.sa The efficiency of this catalytic process can be influenced by the structure of the N-benzyl compound.

More directly related to catalysis, N-benzyl pyridinium (B92312) salts have been shown to be effective catalysts for the transformation of epoxides into cyclic acetals, orthoesters, and orthocarbonates under mild conditions. nih.gov In these systems, the N-benzyl group is an integral part of the cationic catalyst that activates the epoxide ring.

The field of organocatalysis, which uses small organic molecules as catalysts, has also seen the use of N-benzyl functionalities. For example, the asymmetric synthesis of oxindoles, an important class of heterocyclic compounds, can be achieved using organocatalytic methods. mdpi.com In some of these systems, N-benzyl-protected oxindoles are used as substrates, and the stereochemical outcome of the reaction is controlled by the chiral organocatalyst. mdpi.com

The following table provides examples of reactions where N-benzyl functionalities play a role in the catalytic process.

| Reaction Type | Role of N-benzyl group | Catalyst | Reference |

| Deprotection | Protecting group on amine | Palladium on carbon (Pd/C) | kfupm.edu.sa |

| Epoxide transformation | Part of the cationic catalyst | N-(4-methoxybenzyl)-2-cyanopyridinium hexafluoroantimonate | nih.gov |

| Asymmetric functionalization | Part of the substrate | Chiral organocatalyst | mdpi.com |

Contribution to Fundamental Mechanistic Organic Chemistry Research

The study of molecules containing the N-benzylaminosulfonamide scaffold has contributed to a deeper understanding of fundamental reaction mechanisms in organic and bio-organic chemistry. The well-defined structure of these compounds allows for systematic investigations into how changes in molecular structure affect reactivity and biological activity.

The detailed kinetic analysis of the inhibition of actomyosin ATPase by N-benzyl-p-toluenesulfonamide is a prime example. nih.gov This research provides a step-by-step mechanistic picture of how a small molecule can allosterically modulate the function of a complex molecular motor. These findings are not only important for understanding muscle contraction but also serve as a model for the study of other enzyme systems.

The synthesis of libraries of N-benzyl sulfonamide derivatives and the evaluation of their biological activities have provided valuable structure-activity relationship (SAR) data. For example, in the development of N-benzyl-2-acetamidopropionamide anticonvulsants, it was discovered that the anticonvulsant activity resides almost exclusively in the (R)-stereoisomer. nih.gov This high degree of stereospecificity provides crucial clues about the nature of the binding site and the mechanism of action at the molecular level.

The synthesis of complex heterocyclic systems, such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide (B126), via the Staudinger ketene-imine cycloaddition reaction, also contributes to mechanistic understanding. nih.gov The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene (B1206846) to form a zwitterionic intermediate, which then undergoes cyclization. nih.gov Studying such reactions with substrates containing the N-benzyl group helps to elucidate the electronic and steric factors that govern these fundamental transformations.

The investigation into the antioxidant properties of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has shed light on their mechanism of radical scavenging. mdpi.comnih.gov The varying effectiveness of different substituted analogues in quenching free radicals helps to build a mechanistic picture of how these molecules protect against oxidative damage.

Role as a Chemical Scaffold in the Design of Diverse Molecular Compounds

The N-benzylaminosulfonamide framework serves as an excellent chemical scaffold for the construction of diverse molecular libraries. A scaffold is a core molecular structure upon which various substituents can be systematically introduced to create a wide range of new compounds with different properties. The N-benzylaminosulfonamide scaffold offers several points for diversification, including the aromatic ring of the benzyl group, the ethyl group on the nitrogen, and the aryl group of the sulfonamide.

This approach has been successfully used to synthesize new series of biologically active compounds. For example, a series of N-benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides was synthesized by reacting a primary amine with various arylsulfonyl chlorides, followed by benzylation. kfupm.edu.sa This modular synthesis allows for the rapid generation of a library of related compounds for biological screening.

Similarly, the synthesis of N-benzylisatin sulfonamide analogues as caspase inhibitors involved the combination of different isatin (B1672199) cores with various sulfonamide side chains. nih.gov This scaffold-based approach led to the discovery of highly potent and selective inhibitors. nih.gov

The synthesis of novel anti-tubercular agents based on a 4-(benzyloxy) benzamide scaffold further illustrates this principle. In this work, a core hydrazide was reacted with a variety of substituted aldehydes to create a library of Schiff bases, which were then converted into azetidinone derivatives. nih.gov The N-benzyl group, in the form of a benzyloxy moiety, is a key component of the scaffold that was maintained throughout the synthesis.

The utility of the sulfonamide group as a versatile component in chemical scaffolds is well-recognized in drug discovery, leading to a wide range of FDA-approved drugs for various indications. The combination of the sulfonamide with the N-benzyl group provides a powerful platform for generating novel molecular entities with potential therapeutic applications.

Future Research Directions and Challenges in N Benzyl N Ethylaminosulfonamide Chemistry

Development of Environmentally Sustainable Synthetic Routes

A significant challenge in the broader field of sulfonamide chemistry is the reliance on traditional synthetic methods that often involve harsh reagents and organic solvents. For instance, the classical synthesis of sulfonamides typically employs sulfonyl chlorides, which can be moisture-sensitive, and pyridine (B92270) as a solvent and base. A patent for a structurally related compound, N-ethyl-N(3'-sulfo) benzyl (B1604629) aniline (B41778), utilizes fuming sulfuric acid, highlighting the use of aggressive and environmentally challenging reagents. google.com The future synthesis of N-benzyl-N-ethylaminosulfonamide must pivot towards greener, more sustainable methodologies.

Key future research directions include:

Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing. It allows for enhanced safety, scalability, and waste minimization. The development of a flow-based protocol for this compound would represent a significant advancement in its efficient and eco-friendly production. nih.govresearchgate.net

Green Solvents: Replacing hazardous organic solvents is a primary goal of green chemistry. Future research should focus on adapting the synthesis of this compound to benign solvent systems like water or polyethylene (B3416737) glycol (PEG-400). sci-hub.se Successful methods in water, using controlled pH with bases like sodium carbonate, have been demonstrated for other sulfonamides and could be adapted. sci-hub.se

Alternative Reagents and Catalysis: Moving away from sulfonyl chlorides towards more stable and less toxic sulfur sources is crucial. Investigating the use of reagents like sodium sulfinate or developing novel catalytic systems (e.g., indium-catalyzed tosylation of amines) could provide milder and more efficient pathways. eurjchem.com Additionally, exploring solvent-free, mechanochemical approaches, which use mechanical force to drive reactions in a ball mill, could drastically reduce solvent waste and energy consumption.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of the sulfonamide group is well-documented, but the influence of the specific substituents on the nitrogen atom can dramatically alter its chemical behavior. The N-benzyl and N-ethyl groups in this compound introduce unique steric and electronic properties that have not been fully explored. A major future challenge is to systematically investigate how these groups modulate the reactivity of the sulfonamide core, potentially unlocking novel chemical transformations.

Areas for future exploration include:

Versatile Synthetic Building Blocks: Secondary sulfonamides are known to be valuable precursors for constructing complex heterocyclic structures. eurjchem.com Research into the specific transformations that this compound can undergo could establish it as a valuable intermediate in synthetic chemistry.

Coordination Chemistry: Sulfonamides can coordinate with metal ions through various atoms, including the sulfonamide nitrogen and oxygen atoms. nih.gov The complexation of this compound with different metal ions could lead to new metallodrugs or catalysts with unique properties, driven by the specific electronic environment created by the benzyl and ethyl groups.

Directed Chemical Reactions: The sulfonamide group can act as a directing group in various chemical reactions. Understanding how the this compound moiety directs reactions on its aromatic rings or adjacent alkyl chains is a fundamental area for future study that could lead to new methods for targeted molecular synthesis.

Integration of Multi-Omics Data with Advanced Characterization for Systems-Level Understanding